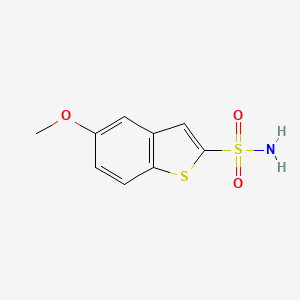

5-methoxy-1-benzothiophene-2-sulfonamide

Description

Significance of Heterocyclic Scaffolds in Drug Discovery: A Focus on Benzothiophene (B83047) Frameworks

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are a cornerstone of medicinal chemistry. researchgate.net Their structural diversity and ability to engage in various biological interactions make them integral components of many pharmaceuticals. researchgate.net Among these, the benzo[b]thiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery. researchgate.netrsc.org This designation stems from its ability to serve as a versatile framework for developing ligands for diverse biological targets, leading to a wide array of pharmacological activities. researchgate.net

The benzothiophene core's utility is demonstrated by its presence in several clinically approved drugs. researchgate.net The electron-rich sulfur atom and the planar aromatic system allow for interactions with biological macromolecules through mechanisms like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Consequently, derivatives of benzothiophene have been successfully developed for a multitude of therapeutic applications. nih.goveurekaselect.com Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, and antioxidant agents. researchgate.netnih.goveurekaselect.com

Table 1: Examples of Marketed Drugs Featuring a Benzothiophene Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Raloxifene | Treatment and prevention of osteoporosis in postmenopausal women; reduction of risk of invasive breast cancer. rsc.org |

| Sertaconazole | Antifungal agent used to treat skin infections. rsc.org |

| Zileuton | 5-lipoxygenase inhibitor used for the maintenance treatment of asthma. rsc.org |

| BTCP (Benzothiophenylcyclohexylpiperidine) | Research chemical used as a dopamine (B1211576) reuptake inhibitor. rsc.org |

The Sulfonamide Moiety as a Privileged Pharmacophore in Medicinal Chemistry

The sulfonamide functional group (-SO₂NR₂R₃) is another exceptionally important pharmacophore that has been a mainstay of medicinal chemistry for decades. scispace.comnih.gov Its discovery ushered in the era of antibacterial chemotherapy with the development of sulfa drugs, the first broadly effective systemic antimicrobials. wikipedia.orgopenaccesspub.org The original antibacterial sulfonamides function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), thereby blocking the synthesis of folic acid, which is essential for bacterial growth. evitachem.com

The therapeutic relevance of the sulfonamide moiety extends far beyond its antibacterial origins. wikipedia.org Its chemical properties allow it to act as a versatile building block in drug design, leading to the development of a wide range of pharmaceuticals with diverse mechanisms of action. ajchem-b.com Sulfonamide-containing drugs are now used to treat a vast array of conditions, including hypertension, inflammation, diabetes, and glaucoma. ajchem-b.comresearchgate.net This functional group is present in various drug classes, such as diuretics, anticonvulsants, anti-inflammatory COX-2 inhibitors, and protease inhibitors. scispace.comwikipedia.orgresearchgate.net

Table 2: Therapeutic Classes of Drugs Containing the Sulfonamide Moiety

| Therapeutic Class | Example Drug(s) | Primary Use |

|---|---|---|

| Antibacterial Agents | Sulfamethoxazole, Sulfadiazine | Treatment of bacterial infections. wikipedia.orgresearchgate.net |

| Diuretics (Thiazide & Loop) | Hydrochlorothiazide, Furosemide | Treatment of hypertension and edema. wikipedia.orgajchem-b.com |

| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Treatment of glaucoma, epilepsy, and altitude sickness. ajchem-b.comresearchgate.net |

| Antidiabetic Agents (Sulfonylureas) | Glipizide, Glyburide | Treatment of type 2 diabetes. wikipedia.orgopenaccesspub.org |

| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib | Treatment of pain and inflammation. wikipedia.org |

| Antiviral (Protease Inhibitors) | Darunavir | Treatment of HIV/AIDS. researchgate.net |

Historical Context and Evolution of Benzothiophene-Sulfonamide Derivatives in Therapeutic Research

The history of benzothiophene-sulfonamide research represents a logical progression in medicinal chemistry, building upon the individual successes of each moiety. The journey began with the discovery of the antibacterial properties of the sulfonamide dye Prontosil in the 1930s, which was found to be a prodrug that metabolized to the active agent sulfanilamide. wikipedia.orgopenaccesspub.org This breakthrough spurred decades of research into sulfonamide derivatives for various diseases. openaccesspub.org

Separately, the benzothiophene scaffold was being explored for its wide-ranging biological potential. researchgate.net The eventual convergence of these two privileged structures was a natural step in the search for novel therapeutic agents with improved efficacy and target specificity. Early research into molecules combining thiophene rings with sulfonamide groups demonstrated potential for indications like inflammation by targeting enzymes such as 5-lipoxygenase. nih.gov

More recent and targeted research has explored benzothiophene-sulfonamide derivatives for specific molecular targets. Studies have revealed their potential as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, suggesting applications in anticancer therapy. nih.govnih.gov Furthermore, patent literature describes benzothiophene derivatives, including those with sulfonamide groups, as modulators of peroxisome proliferator-activated receptor (PPAR), indicating a potential role in the treatment of metabolic diseases like diabetes. google.com The evolution of this class of compounds demonstrates a clear trajectory from broad biological screening to rational drug design based on specific enzyme and receptor targets.

Overview of the Research Landscape for 5-Methoxy-1-benzothiophene-2-sulfonamide and Analogues

While extensive literature exists for the parent benzothiophene and sulfonamide scaffolds, research specifically focused on this compound is more niche, often appearing in the context of broader studies on its analogues. These studies, however, provide a clear indication of the therapeutic areas where this compound class holds promise.

One of the most direct lines of investigation involves its potential as an anti-inflammatory agent. Research has detailed the synthesis of the closely related analogue, 3-chloro-5-methoxy-1-benzothiophene-2-sulfonamide, as part of a program targeting novel anti-inflammatory molecules. mdpi.com This highlights a specific interest in the anti-inflammatory properties of the 5-methoxy substituted benzothiophene-2-sulfonamide core.

The broader 5-substituted-benzothiophene-2-sulfonamide framework is also being explored for other applications. The 5-methyl analogue, for example, has been investigated for its cytotoxic effects against cancer cell lines and its potential as a lead compound for developing new antibacterial agents. evitachem.com Furthermore, the 5-methoxybenzothiophene core, albeit with a carboxamide instead of a sulfonamide, has been used to develop potent and selective inhibitors of cdc-like kinases (Clk1/4), which are considered promising targets for cancer therapy. mdpi.com This demonstrates the value of the 5-methoxy substitution pattern in designing enzyme inhibitors. Studies on other benzothiophene sulfonamide derivatives have shown significant activity against lung (A-549) and breast (MCF-7) cancer cell lines and have been identified as potent inhibitors of carbonic anhydrase isoforms IX and XII, which are linked to tumorigenesis. nih.govresearchgate.net

Collectively, the research on its analogues suggests that this compound is situated within a class of compounds with significant therapeutic potential, primarily in the fields of oncology and inflammation through the inhibition of key enzymes like kinases and carbonic anhydrases.

Table 3: Research Findings on Analogues of this compound

| Analogue Structure | Investigated Activity | Key Findings |

|---|---|---|

| 3-Chloro-5-methoxy-1-benzothiophene-2-sulfonamide | Anti-inflammatory | Synthesized as part of a research program targeting novel anti-inflammatory agents. mdpi.com |

| 5-Methyl-1-benzothiophene-2-sulfonamide | Anticancer, Antibacterial | Investigated for cytotoxic effects against cancer cells and as a potential antibacterial lead. evitachem.com |

| 5-Methoxybenzothiophene-2-carboxamides | Anticancer (Kinase Inhibition) | Developed as potent and selective inhibitors of Clk1/4 kinases, which are targets in cancer. mdpi.com |

| Various Benzothiophene Sulfonamide Derivatives | Anticancer (Carbonic Anhydrase Inhibition) | Act as potent inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and XII. nih.gov |

| Lipophilic Benzothiophene-1,1-dioxide Sulfonamides | Anticancer | Showed significant cytotoxic activity against A-549 (lung) and MCF-7 (breast) cancer cell lines. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO3S2 |

|---|---|

Molecular Weight |

243.3 g/mol |

IUPAC Name |

5-methoxy-1-benzothiophene-2-sulfonamide |

InChI |

InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |

InChI Key |

SPHFFWSPWNZWSL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 1 Benzothiophene 2 Sulfonamide and Its Structural Analogues

Strategies for Benzothiophene (B83047) Core Construction and Functionalization

The synthesis of the benzothiophene ring system is a cornerstone of obtaining the target compound. Modern organic synthesis offers a variety of powerful methods, from classical cyclizations to contemporary catalytic processes, to construct this bicyclic heteroaromatic core.

The formation of the thiophene (B33073) ring fused to a benzene (B151609) ring can be achieved through several strategic bond-forming reactions. Intramolecular cyclization of appropriately substituted aryl precursors is a common and effective approach. wikipedia.org More advanced methods often involve transition-metal catalysis or electrochemistry to achieve high efficiency and control.

One prominent strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This reaction can be mediated by various electrophiles, including iodine or sulfonium (B1226848) salts, to yield 2,3-disubstituted benzothiophenes. nih.govresearchgate.net A particularly relevant advancement is the electrochemical sulfonylation/cyclization of 2-alkynylthioanisoles with sodium sulfinates, which constructs the benzothiophene core while simultaneously installing a sulfonyl group at the C3 position under catalyst- and external oxidant-free conditions. nih.govresearchgate.netscite.ai

Palladium-catalyzed reactions provide another versatile route. For instance, 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily prepared from 2-mercaptobenzaldehydes, can undergo a heterocyclodehydration process catalyzed by PdI₂ to form (E)-2-(1-alkenyl)benzothiophenes. acs.org Rhodium complexes have also been employed in three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to generate substituted benzothiophenes. researchgate.net A novel one-pot, two-step synthesis has been developed involving a sulfonium- nih.govnih.gov-rearrangement of aryl sulfoxides with allenenitriles, which proceeds under mild conditions to form 2-alkyl-3-cyano-benzothiophenes. rsc.orgbohrium.com

Below is a table summarizing various modern cyclization strategies for benzothiophene synthesis.

| Strategy | Starting Materials | Key Reagents/Catalyst | Resulting Product Type | Reference(s) |

| Electrophilic Cyclization | o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium salt | 2,3-Disubstituted benzothiophenes | nih.gov |

| Electrochemical Sulfonylation/Cyclization | 2-Alkynylthioanisoles, Sodium sulfinates | Electrochemical cell (catalyst-free) | 3-Sulfonated benzothiophenes | nih.govresearchgate.netscite.ai |

| Palladium-Catalyzed Heterocyclodehydration | 1-(2-Mercaptophenyl)-2-yn-1-ols | PdI₂ / KI | (E)-2-(1-Alkenyl)benzothiophenes | acs.org |

| Rhodium-Catalyzed Three-Component Coupling | Arylboronic acids, Alkynes, Elemental sulfur (S₈) | Rhodium complex | Substituted benzothiophenes | researchgate.net |

| Sulfonium Rearrangement/Cyclization | Aryl sulfoxides, Allenenitriles | - | 2-Alkyl-3-cyano-benzothiophenes | rsc.orgbohrium.com |

| Sonogashira Coupling & Iodocyclization | 2-Bromo-5-(aryl)thiophene, 1-Ethynyl-2-(methylsulfanyl)benzene | Pd catalyst, then I₂ | 3-Iodo-2-(thiophen-2-yl)-1-benzothiophene | researchgate.net |

Once the benzothiophene core is formed, further functionalization is often necessary. The benzothiophene ring system is aromatic and undergoes electrophilic substitution reactions, with a pronounced preference for substitution at the C3 position of the thiophene ring. Classical electrophilic reactions such as nitration and halogenation predominantly yield 3-substituted products, although minor amounts of 2-substituted isomers can sometimes be observed. cdnsciencepub.com

More advanced and highly regioselective methods have been developed to overcome the limitations of classical approaches. A notable metal-free strategy for C3 C-H functionalization employs readily accessible benzothiophene S-oxides. nih.govresearchgate.net Through an interrupted Pummerer reaction mechanism, these precursors can react with phenols or silanes to deliver C3-arylated or C3-alkylated benzothiophenes with complete regioselectivity under mild conditions. nih.govresearchgate.net

Transition metal-catalyzed cross-coupling reactions are also powerful tools for derivatization. For example, 3-iodo-benzothiophene derivatives, accessible through methods like iodocyclization, can serve as handles for subsequent Suzuki-Miyaura or Stille coupling reactions to introduce a wide variety of aryl or other organic fragments at the C3 position. researchgate.net

The following table outlines key derivatization techniques for the benzothiophene system.

| Reaction Type | Reagents | Position of Functionalization | Key Features | Reference(s) |

| Electrophilic Halogenation | Br₂, Cl₂, I₂ in various solvents | C3 (major), C2 (minor) | Classical method, predominant C3 substitution | cdnsciencepub.com |

| Electrophilic Nitration | Fuming HNO₃ in Acetic Acid | C3 | Provides 3-nitrobenzo[b]thiophene | cdnsciencepub.com |

| C3 C-H Arylation/Alkylation | Benzothiophene S-oxides, Phenols/Silanes, TFAA | C3 | Metal-free, completely regioselective, mild conditions | nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | 3-Iodo-benzothiophene, Arylboronic acid | C3 | Pd-catalyzed, versatile C-C bond formation | researchgate.net |

Introduction and Modification of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore, and its introduction onto the benzothiophene scaffold can be accomplished through several synthetic sequences.

The most conventional and widely used method for synthesizing sulfonamides involves a two-step process: sulfonylation followed by amination. thieme-connect.com This typically begins with the formation of a sulfonyl chloride, which is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired sulfonamide. organic-chemistry.org For the synthesis of a structural analogue, 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulfonamide, the precursor sulfonyl chloride was reacted with an ammonia solution in acetone (B3395972) to yield the final product. mdpi.com

The synthesis of the prerequisite sulfonyl chloride can be achieved by methods such as the oxidative chlorination of thiols. organic-chemistry.org A modern approach allows for the one-pot synthesis of sulfonamides directly from aromatic carboxylic acids. nih.govacs.org This method utilizes a copper-catalyzed decarboxylative chlorosulfonylation, converting the acid to a sulfonyl chloride in situ, which is then immediately reacted with an amine. nih.govacs.org

As mentioned previously, electrochemical methods can directly install a sulfonyl group onto the benzothiophene ring during its formation. The reaction of 2-alkynylthioanisoles with sodium sulfinates provides direct access to 3-sulfonated benzothiophenes, which are valuable intermediates. nih.gov

| Method | Precursor | Key Reagents | Intermediate/Product | Reference(s) |

| Classical Amination | Sulfonyl Chloride | Ammonia, Primary/Secondary Amine | Sulfonamide | organic-chemistry.orgmdpi.com |

| Oxidative Chlorination | Thiol | N-Chlorosuccinimide (NCS), H₂O₂/SOCl₂ | Sulfonyl Chloride | organic-chemistry.org |

| Decarboxylative Chlorosulfonylation | Carboxylic Acid | SO₂, Copper Catalyst, Chlorine Source | Sulfonyl Chloride (in situ) | nih.govacs.org |

| Electrochemical Sulfonylation | 2-Alkynylthioanisole | Sodium Sulfinate | 3-Sulfonated Benzothiophene | nih.gov |

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing the S-N bond of sulfonamides, often offering broader substrate scope and functional group tolerance. thieme-connect.com These methods directly couple an aryl (pseudo)halide with a sulfonamide or a related precursor.

Copper-catalyzed Ullmann-type couplings are a classic approach for C-N bond formation. acs.org More recently, refined copper-catalyzed systems using ligands such as oxalamides or 4-hydroxypicolinamides have been developed for the N-arylation of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov

Palladium-catalyzed Buchwald-Hartwig amination is another cornerstone of C-N bond formation. acs.org Specific protocols have been developed for the coupling of aryl halides with sulfinamides in the presence of palladium catalysts and specialized phosphine (B1218219) ligands like tBuXPhos. nih.govacs.org

In addition to copper and palladium, nickel catalysis has also proven effective. A photosensitized dual catalytic system using nickel has been reported for the efficient sulfonamidation of aryl and heteroaryl halides under mild conditions. princeton.edu This method is notable for its broad scope, including challenging 5-membered heterocyclic halides. princeton.edu

| Catalytic System | Coupling Partners | Typical Ligand | Key Features | Reference(s) |

| Copper-Catalyzed N-Arylation | Sulfonamide + (Hetero)aryl Halide | Oxalamides, 4-Hydroxypicolinamides | Effective for aryl bromides and chlorides | nih.gov |

| Palladium-Catalyzed Coupling | Sulfinamide + Aryl Halide | tBuXPhos | Accomplished without racemization of chiral sulfinamides | nih.govacs.org |

| Nickel-Catalyzed Photosensitized Coupling | Sulfonamide + (Hetero)aryl Halide | dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Dual catalysis with an iridium photosensitizer, broad scope | princeton.edu |

| Copper-Catalyzed Chan–Evans–Lam Coupling | Aminobenzenesulfonamide + Arylboronic Acid | - | Chemoselective coupling | thieme-connect.com |

Regioselective Introduction of the 5-Methoxy Group and other Substituents

The precise placement of the 5-methoxy group on the benzothiophene core is critical for defining the identity and properties of the target molecule. The most straightforward and common strategy is to begin the synthesis with a benzene-ring precursor that already contains the methoxy (B1213986) group at the desired position. Since electrophilic substitution on the benzene portion of the benzothiophene ring is generally less favorable than on the thiophene portion, incorporating the substituent at the outset is often more efficient.

A clear example of this approach is the synthesis of 5-methoxybenzo[b]thiophene-2-carboxylic acid ethyl ester, a direct precursor to the corresponding sulfonamide. mdpi.com The synthesis starts with 2-fluoro-5-methoxybenzaldehyde, where the methoxy group is already in place. This substituted aldehyde is then reacted with ethyl thioglycolate to construct the thiophene ring, ensuring the methoxy group resides at the 5-position of the final benzothiophene product. mdpi.com

Alternatively, modern functionalization methods can be applied to a pre-formed benzothiophene, provided the desired regioselectivity can be achieved. Strategies like directed ortho-lithiation on a substituted phenyl precursor can be used to install functionality at specific positions before the thiophene ring is constructed. researchgate.net Furthermore, cross-coupling reactions performed on benzothiophenes that already bear substituents on the benzene ring demonstrate that these groups are often well-tolerated in subsequent functionalization steps. nih.gov For instance, C3-arylation has been successfully performed on benzothiophene S-oxides bearing bromo or chloro substituents at the C5 position. nih.gov

| Strategy | Example Starting Material | Reaction/Process | Outcome | Reference(s) |

| Pre-functionalized Precursor | 2-Fluoro-5-methoxybenzaldehyde | Reaction with ethyl thioglycolate | Forms 5-methoxybenzo[b]thiophene-2-carboxylate directly | mdpi.com |

| Functionalization of Substituted Core | 5-Bromo-benzothiophene S-oxide | Interrupted Pummerer Reaction with Phenol | C3-Arylation on a pre-functionalized C5-bromo core | nih.gov |

| Directed ortho-Lithiation | N,N-diethyl O-3-halophenylcarbamates | Lithiation followed by reaction with sulfur electrophile | Regioselective introduction of sulfur ortho to the directing group | researchgate.net |

Green Chemistry Principles and Sustainable Synthetic Routes for Benzothiophene Sulfonamides

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules such as benzothiophene sulfonamides is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. Traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. In contrast, sustainable routes prioritize waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency.

Several innovative approaches have been developed that align with the principles of green chemistry for the synthesis of sulfonamides and their precursors. These include solvent-free mechanochemical methods, which utilize mechanical force to initiate reactions, thereby reducing or eliminating the need for solvents. mdpi.com Another green strategy involves conducting reactions in water, a benign and abundant solvent. For instance, a facile and environmentally friendly synthesis of sulfonamides has been described that takes place in aqueous media under dynamic pH control, using equimolar amounts of reactants and avoiding organic bases. organic-chemistry.org

In the context of benzothiophene sulfonamides, a significant advancement has been the development of an electrochemical method for the synthesis of C-3-sulfonated benzothiophenes. organic-chemistry.orgnjtech.edu.cn This approach is particularly noteworthy as it is conducted under oxidant- and catalyst-free conditions, addressing the common reliance on explosive oxidants and transition-metal catalysts in traditional methods. organic-chemistry.org The electrochemical synthesis proceeds via a tandem radical addition-cyclization pathway and offers good to excellent yields. organic-chemistry.org Key features of this sustainable method are highlighted in the table below.

| Green Chemistry Principle | Application in Benzothiophene Sulfonamide Synthesis | Advantages |

|---|---|---|

| Prevention of Waste | Electrochemical synthesis avoids the use of oxidants and catalysts, reducing byproduct formation. organic-chemistry.org | Minimizes waste treatment and disposal costs. |

| Atom Economy | Tandem radical addition-cyclization incorporates a high percentage of the starting materials into the final product. organic-chemistry.org | Maximizes the efficiency of the chemical transformation. |

| Safer Solvents and Auxiliaries | The use of a CH3CN/H2O solvent mixture is an alternative to more hazardous organic solvents. organic-chemistry.org Synthesis in water has also been demonstrated for sulfonamides. organic-chemistry.org | Reduces risks to human health and the environment. |

| Energy Efficiency | Electrochemical reactions can often be conducted at ambient temperature and pressure. | Lowers energy consumption compared to methods requiring heating. |

| Catalysis | The electrochemical method is catalyst-free. organic-chemistry.org | Avoids the use of often toxic and expensive metal catalysts. |

These green and sustainable approaches offer viable alternatives to traditional synthetic routes, paving the way for more environmentally responsible production of benzothiophene sulfonamides.

Recent Innovations in Synthetic Approaches to 5-Methoxy-1-benzothiophene-2-sulfonamide Analogues

Recent innovations in the synthesis of benzothiophene sulfonamides have focused on improving efficiency, selectivity, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. A prominent strategy that has emerged is the use of C-H functionalization, which allows for the direct modification of the benzothiophene core without the need for pre-functionalized starting materials. bohrium.comnih.gov

Palladium-catalyzed oxidative C-H functionalization has been successfully employed to create a variety of substituted benzothiophenes. nih.gov This methodology enables the intramolecular C-H functionalization-arylthiolation of in situ generated enethiolate salts, leading to the formation of the benzothiophene scaffold with a wide tolerance for different substituents. nih.gov This approach is highly valuable for the synthesis of analogues of this compound, as it allows for the introduction of diverse functional groups at various positions, facilitating the exploration of their biological activities.

Another innovative approach involves a site-selective two-step C-H functionalization–sulfination sequence to access aryl sulfonamides. nih.gov This method utilizes a palladium-catalyzed protocol with an inexpensive and readily available sulfur dioxide source. nih.gov The ability to achieve site-selectivity is a significant advantage, as it allows for precise control over the position of the sulfonamide group on the aromatic ring. This is particularly relevant for creating specific structural analogues of this compound.

While these advanced catalytic methods represent the forefront of synthetic innovation, more traditional synthetic routes are still employed for the preparation of specific analogues. For example, the synthesis of 3-chloro-5-methoxy-1-benzothiophene-2-sulfonamide has been reported via the reaction of 5-methoxy-3-chloro-1-benzo[b]thiophene-2-sulfonyl chloride with an ammonia solution in acetone. mdpi.com

The table below summarizes some of the recent innovative synthetic approaches applicable to the synthesis of this compound analogues.

| Synthetic Innovation | Key Features | Relevance to Analogues |

|---|---|---|

| Palladium-Catalyzed Oxidative C-H Functionalization nih.gov | - One-pot, two-step process.

| Enables the synthesis of a wide library of multi-substituted benzothiophene analogues. |

| Site-Selective C-H Functionalization–Sulfination nih.gov | - Two-step sequence via aryl sulfonium salts.

| Allows for the precise and controlled introduction of the sulfonamide group at specific positions on the benzothiophene core. |

| Electrochemical Synthesis organic-chemistry.org | - Oxidant- and catalyst-free.

| Provides a sustainable route to C-3 sulfonated benzothiophene precursors for further elaboration into diverse analogues. |

These modern synthetic methodologies, particularly those centered around C-H activation and novel catalytic systems, are instrumental in advancing the discovery and development of new this compound analogues with potentially improved properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxy 1 Benzothiophene 2 Sulfonamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of benzothiophene (B83047) sulfonamide derivatives is highly sensitive to the nature and position of substituents on both the heterocyclic ring system and the sulfonamide functional group.

Modifications to the benzothiophene ring have a profound effect on the molecule's interaction with biological targets. The C-3 and C-5 positions, in particular, have been identified as critical sites for substitution.

For instance, the introduction of a chloro group at the C-3 position of 5-methoxy-1-benzothiophene-2-sulfonamide has been explored in the synthesis of potential anti-inflammatory agents. mdpi.com Research into related benzo[b]thiophene 1,1-dioxide derivatives has shown that maintaining a free, unsubstituted C-3 position appears to be a requirement for cytotoxic activity against tumor cells. researchgate.net This suggests that steric hindrance at the C-3 position can be detrimental to certain biological activities.

The methoxy (B1213986) group at the C-5 position is another key feature. While the parent compound is 5-methoxy, studies on related scaffolds have investigated the impact of shifting the sulfonamide group's position. For example, in a series of benzo[b]thiophene 1,1-dioxide derivatives, moving the sulfonamide group from position 6 to position 5 resulted in only slight variations in cytotoxicity, indicating that for some targets, the exact placement on the benzene (B151609) portion of the ring system may be less critical than substitutions on the sulfonamide nitrogen or the thiophene (B33073) ring. researchgate.net

| Scaffold | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| This compound | 3-Chloro | Synthesized for potential anti-inflammatory activity. mdpi.com | mdpi.com |

| Benzo[b]thiophene 1,1-dioxide | Unsubstituted at C-3 | Considered a requirement for cytotoxic activity. researchgate.net | researchgate.net |

| Benzo[b]thiophene 1,1-dioxide | Sulfonamide at C-5 vs. C-6 | Resulted in only slight variations in cytotoxicity. researchgate.net | researchgate.net |

Structure-activity relationship studies have consistently shown that N-substitution is a key determinant of potency. For example, in a series of 6-benzo[b]thiophenesulphonamide 1,1-dioxide derivatives investigated for antineoplastic activity, the introduction of lipophilic substituents on the sulfonamide nitrogen significantly increased cytotoxic activity against a panel of human tumor cell lines. researchgate.net The most active compound in this series was an N-4-methoxyphenyl derivative, highlighting the importance of aryl substitution. researchgate.net This general principle is widely recognized in the SAR of sulfonamides, where substitution on the sulfonamide nitrogen with alkyl, aromatic, or heterocyclic groups can lead to enhanced activity for various targets, including antibacterial and anti-hyperglycemic agents. openaccesspub.org In the context of JNK inhibitors based on a 2-(benzoylaminomethyl)thiophene sulfonamide scaffold, modifications to the right-hand moiety, which includes the sulfonamide, led to the identification of potent and selective compounds. nih.gov

| Scaffold | N-Substitution Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| 6-Benzo[b]thiophenesulphonamide 1,1-dioxide | Lipophilic groups (e.g., N-4-methoxyphenyl) | Significantly increased cytotoxic activity. researchgate.net | researchgate.net |

| General Sulfonamides | Heterocyclic groups | Can confer antibacterial activity. openaccesspub.org | openaccesspub.org |

| 2-(Benzoylaminomethyl)thiophene sulfonamide | Benzotriazole | Led to a potent and selective JNK inhibitor. nih.gov | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiophene Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on benzothiophene derivatives to understand the structural requirements for their activity and to design more potent molecules.

For instance, a QSAR study on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus employed methods such as Principal Component Regression (PCR), Partial Least Squares (PLS), and Multiple Linear Regression (MLR). researchgate.net These models demonstrated strong predictive capabilities and identified key molecular descriptors that correlate molecular features with antimicrobial activity. researchgate.net Another study on benzothiophene derivatives as anticancer agents also developed robust QSAR models. researchgate.net The analysis revealed that parameters like steric and electrostatic interactions, as well as specific electro-topological descriptors, were primarily responsible for the observed anticancer activity. researchgate.net The best model achieved a high coefficient of determination (r² = 0.9412), indicating a strong correlation between the predicted and actual activities. researchgate.net

| Study Focus | QSAR Methods Used | Key Findings/Model Statistics | Reference |

|---|---|---|---|

| Antimicrobial Activity | PLS, PCR, MLR | Strong predictive power (R² = 0.69–0.793); identified key descriptors correlating structure to activity. researchgate.net | researchgate.net |

| Anticancer Activity (COX-2 Inhibition) | k-Nearest Neighbor, Multiple Regression | Best model showed r² = 0.9412; activity correlated with steric, electrostatic, and electro-topological parameters. researchgate.net | researchgate.net |

| PTPase-1B Inhibition | 2D QSAR | High correlation coefficient; highlighted the essentiality of the benzofuran/benzothiophene ring. banglajol.info | banglajol.info |

Pharmacophore Elucidation and Ligand-Based Drug Design for the Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This approach is crucial for ligand-based drug design, especially when the 3D structure of the target protein is unknown.

For aryl sulfonamide derivatives, pharmacophore models have been successfully developed to guide the design of new ligands. umpr.ac.idresearchgate.net A study on 5-HT₇ receptor antagonists developed a five-point pharmacophore hypothesis (AADPR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one positive group (P), and one aromatic ring (R). researchgate.net This model exhibited excellent statistical validity (R² = 0.90, Q² = 0.602) and was used to screen databases for new potential antagonists. umpr.ac.idresearchgate.net The sulfonamide moiety often plays a crucial role in these models, typically acting as a strong hydrogen bond acceptor via its oxygen atoms. The benzothiophene ring itself serves as a key hydrophobic and aromatic feature, critical for establishing interactions within the receptor binding pocket. researchgate.net Such models provide a blueprint for designing new this compound derivatives with optimized interactions.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of a molecule dictates how it fits into a receptor's binding site. Conformational analysis of benzothiophene derivatives has revealed important insights into their preferred spatial arrangements. Studies using X-ray crystallography and NMR have been employed to understand the orientation of different parts of the molecule.

For related aroyl derivatives of benzothiophene, it has been shown that the rings are twisted relative to the carbonyl plane. rsc.org In 2-substituted derivatives, the conformation is of the S,O-cis type, where an attractive interaction between the thiophene sulfur and the carbonyl oxygen is observed. rsc.org In contrast, 3-substituted derivatives may adopt an S,O-trans conformation. rsc.org These conformational preferences are critical, as they determine the relative positioning of key pharmacophoric features. For the this compound scaffold, the orientation of the sulfonamide group relative to the plane of the benzothiophene ring, and the rotational freedom around the C2-S bond, are key conformational parameters that will influence binding affinity and biological activity. While specific stereochemical centers are absent in the parent molecule, the introduction of chiral substituents would necessitate an evaluation of the stereochemical impact on activity.

Rational Design Principles for Enhanced Potency and Selectivity

Based on the accumulated SAR, QSAR, and pharmacophore data, several rational design principles can be formulated to create this compound derivatives with improved potency and selectivity.

Optimize N-Sulfonamide Substitution : The sulfonamide nitrogen is a prime location for modification. Introducing lipophilic and aromatic groups can enhance potency, likely by establishing additional hydrophobic or π-stacking interactions in the binding pocket. researchgate.net The size, shape, and electronic properties of these substituents must be carefully tuned to achieve selectivity for the desired target.

Strategic Substitution on the Benzothiophene Ring : While the 5-methoxy group is a defining feature, further substitutions should be considered cautiously. The C-3 position appears sensitive to steric bulk, and maintaining it unsubstituted may be crucial for some activities. researchgate.net Modifications at other positions, such as C-4, C-6, and C-7, could be explored to fine-tune electronic properties and target specific sub-pockets of a receptor.

Leverage Computational Models : QSAR and pharmacophore models provide a roadmap for rational design. researchgate.net New designs should incorporate the key descriptors and pharmacophoric features identified in these models. For example, ensuring the presence of appropriately positioned hydrogen bond acceptors and aromatic rings is essential for activity against targets like the 5-HT₇ receptor. researchgate.net

Conformational Rigidity : Introducing elements that restrict conformational flexibility can lock the molecule into its bioactive conformation, potentially increasing potency and reducing off-target effects. This could be achieved by incorporating cyclic structures or introducing bulky groups that limit bond rotation.

By integrating these principles, medicinal chemists can more efficiently navigate the chemical space around the this compound scaffold to develop novel drug candidates with superior therapeutic profiles.

Mechanistic Elucidation of Biological Actions of 5 Methoxy 1 Benzothiophene 2 Sulfonamide Analogues

Modulation of Cellular Pathways and Molecular Signaling Cascades

The biological actions of 5-methoxy-1-benzothiophene-2-sulfonamide and its analogues are primarily attributed to their ability to modulate specific cellular pathways and molecular signaling cascades. Key among these are the inhibition of cdc-like kinases (Clk) and carbonic anhydrases (CAs), both of which are implicated in various pathological conditions, particularly cancer.

Analogues of this compound, specifically 5-methoxybenzothiophene-2-carboxamides, have been identified as potent inhibitors of Clk1 and Clk4. nih.govmdpi.com These kinases are crucial regulators of pre-mRNA splicing, an essential process for gene expression. nih.govmdpi.com Dysregulation of pre-mRNA splicing is a hallmark of many cancers, making Clk1 and Clk4 attractive therapeutic targets. nih.govmdpi.com By inhibiting these kinases, the benzothiophene (B83047) derivatives can disrupt the splicing machinery, leading to the production of aberrant mRNA transcripts and ultimately inducing apoptosis in cancer cells. The selectivity of these compounds for Clk1/4 over other related kinases, such as Clk2 and Dyrk1A, is a significant aspect of their mechanism, potentially leading to more targeted therapeutic effects with fewer off-target effects. nih.gov

Another important cellular pathway modulated by sulfonamide-containing compounds, including benzothiophene derivatives, is the carbonic anhydrase (CA) pathway. nih.govnih.govmdpi.com CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain CA isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis. nih.govnih.gov Benzothiophene sulfonamide analogues have been shown to be effective inhibitors of these tumor-associated CA isoforms. nih.gov The inhibition of hCA IX and XII can disrupt the pH regulation in cancer cells, leading to increased intracellular acidosis and suppression of tumor progression. The selective inhibition of these cancer-related isoforms over the cytosolic hCA I and II is a key area of research to minimize side effects. nih.gov

The following table summarizes the inhibitory activity of selected 5-methoxy-1-benzothiophene-2-carboxamide analogues against Clk kinases.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 1b | Clk1 | Not specified | nih.gov |

| 10b | Clk1 | 12.7 | nih.govnih.gov |

| 1b | Clk2 | Less potent than against Clk1 | nih.gov |

| 10b | Clk2 | More selective for Clk1 | nih.govnih.gov |

| 1b | Clk4 | Potent inhibitor | nih.gov |

| 10b | Clk4 | Potent inhibitor | nih.gov |

Computational Chemistry Approaches to Mechanism of Action: Molecular Dynamics and Docking Simulations

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, has been instrumental in elucidating the mechanism of action of this compound analogues at the molecular level. mdpi.comajms.iq These in silico methods provide valuable insights into the binding modes, interaction energies, and dynamic behavior of these compounds within the active sites of their target proteins.

Molecular docking studies have been widely employed to predict the binding orientation and affinity of benzothiophene sulfonamide derivatives to various enzymes, including cyclooxygenase-2 (COX-2), cdc-like kinases (Clk), and carbonic anhydrases (CAs). nih.govmdpi.comajms.iq For instance, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives with COX-2 have revealed that the sulfonamide group plays a crucial role in binding, forming hydrogen bonds with key amino acid residues like Gln-192 and His-90 in the secondary pocket of the active site. mdpi.com Similarly, docking simulations of 5-methoxybenzothiophene-2-carboxamides into the ATP-binding pocket of Clk1 have helped to rationalize their structure-activity relationships and guide the design of more potent and selective inhibitors. researchgate.net

The following table presents a summary of molecular docking results for some benzothiophene sulfonamide analogues with their respective protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives | COX-2 | Gln-192, His-90 | -9.4 (for the most active compound) | mdpi.com |

| Thiophene (B33073) sulfonamide derivatives | Enoyl acyl carrier protein reductase (InhA) | Not specified | -6 to -12 | nih.gov |

| Triazole benzene (B151609) sulfonamide derivatives | Carbonic Anhydrase IX | Gln92, Thr200, Asn66, His68 | -8.1 to -9.2 | nih.gov |

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interactions over time, assessing the stability of the complex and the conformational changes that may occur upon binding. researchgate.net For several thiophene and benzothiophene sulfonamide derivatives, MD simulations have been performed to validate the docking poses and to understand the dynamic behavior and stability of the ligand within the active site. ajms.iqnih.govresearchgate.net These simulations often involve analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained throughout the simulation. nih.govresearchgate.net For example, MD simulations of triazole benzene sulfonamide derivatives in complex with human carbonic anhydrase IX have confirmed the stability of the binding and provided insights into the key interactions that contribute to the inhibitory activity. nih.gov

Advanced Analytical and Biophysical Characterization Techniques in Research on 5 Methoxy 1 Benzothiophene 2 Sulfonamide

The comprehensive characterization of 5-methoxy-1-benzothiophene-2-sulfonamide, a molecule of interest in medicinal chemistry, relies on a suite of advanced analytical and biophysical techniques. These methods are essential for confirming its chemical structure, assessing its purity, and preparing it for further studies.

Emerging Research Perspectives and Future Trajectories for 5 Methoxy 1 Benzothiophene 2 Sulfonamide Research

Development of Multi-Target Directed Ligands

The traditional "one-target, one-drug" approach is often insufficient for treating multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The benzothiophene (B83047) sulfonamide framework is a promising starting point for developing MTDLs.

By strategically modifying the core structure of compounds like 5-methoxy-1-benzothiophene-2-sulfonamide, researchers can create derivatives that inhibit multiple disease-related pathways. For instance, in the context of inflammation, new benzothiophene derivatives have been designed as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which could offer enhanced anti-inflammatory effects with a better safety profile. nih.govijpsjournal.com Similarly, multifunctional drugs targeting both VEGFR-2 and carbonic anhydrase are being explored for cancer therapy. mdpi.com This approach aims to improve treatment efficacy and potentially reduce the development of drug resistance. mdpi.com

Designing MTDLs involves creating hybrid molecules that combine the pharmacophoric features necessary for interacting with different targets. nih.gov For example, a benzothiophene sulfonamide moiety might be linked to another pharmacophore known to inhibit a different key enzyme in a disease cascade. researchgate.net This strategy has been successfully applied in the development of treatments for complex conditions like Alzheimer's disease, where compounds are designed to inhibit acetylcholinesterase, beta-secretase 1 (BACE1), and amyloid-beta aggregation. researchgate.net

Table 1: Examples of Multi-Targeting Strategies with Benzothiophene & Sulfonamide Scaffolds

| Therapeutic Area | Primary Target | Secondary Target(s) | Rationale |

|---|---|---|---|

| Inflammation | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Simultaneous inhibition may enhance anti-inflammatory effects and reduce side effects. nih.govijpsjournal.com |

| Cancer | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Carbonic Anhydrases | Targeting angiogenesis and tumor metabolism concurrently. mdpi.com |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-secretase 1 (BACE1), Aβ Aggregation | Addressing multiple pathological pathways of the disease. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of molecules, significantly reducing the time and cost of preclinical research. mdpi.commdpi.com

For benzothiophene sulfonamides, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical and ML methods to establish a correlation between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of benzothiophene derivatives, QSAR can identify key molecular features responsible for their therapeutic effects, guiding the design of more potent compounds. researchgate.net

Virtual Screening: AI algorithms can rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific biological target. researchgate.netactascientific.com This allows researchers to prioritize which derivatives of this compound to synthesize and test in the lab.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.govactascientific.com By providing the model with the target profile, it can generate novel benzothiophene sulfonamide structures that are optimized for high potency and selectivity.

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) of a drug candidate is crucial. ML models, trained on existing experimental data, can predict these properties for new benzothiophene sulfonamide derivatives, helping to identify candidates with favorable drug-like profiles early in the discovery process. mdpi.comyoutube.com

The integration of these computational approaches creates a more efficient and data-driven pipeline for the development of novel benzothiophene sulfonamide-based therapeutics. nih.gov

Exploration of Novel Therapeutic Applications Beyond Current Scope

The inherent versatility of the benzothiophene sulfonamide scaffold suggests its potential utility across a wide range of diseases beyond its currently explored applications. researchgate.netnih.goveurekaselect.com Research into this chemical class has primarily focused on areas like anticancer and anti-inflammatory activities. researchgate.netnih.gov However, emerging studies are beginning to shed light on new therapeutic avenues.

Potential Future Applications:

Neurodegenerative Diseases: The sulfonamide moiety is present in various compounds being investigated for central nervous system (CNS) disorders. nih.gov Derivatives of benzothiophene sulfonamides could be explored as inhibitors of targets like cyclin-dependent kinase 5 (cdk5), which is implicated in the pathology of Alzheimer's disease. nih.gov

Metabolic Diseases: Certain benzothiophene derivatives have been found to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. google.com This opens the possibility of developing novel agents for conditions like type 2 diabetes and hyperlipidemia.

Infectious Diseases: The sulfonamide class of drugs has a long history as antimicrobial agents. tandfonline.com Novel benzothiophene sulfonamides could be designed and screened for activity against drug-resistant bacteria, fungi, or viruses, addressing a critical unmet medical need. ijpsjournal.comresearchgate.net

The exploration of these new applications will be driven by screening existing compound libraries against new biological targets and by the rational design of novel derivatives based on a growing understanding of disease biology.

Table 2: Potential Novel Therapeutic Targets for Benzothiophene Sulfonamides

| Therapeutic Area | Potential Target | Rationale for Exploration |

|---|---|---|

| Neurodegenerative Disorders | Cyclin-dependent kinase 5 (cdk5) | cdk5 dysregulation is linked to neuronal cell death in diseases like Alzheimer's. nih.gov |

| Metabolic Diseases | Peroxisome proliferator-activated receptors (PPARα/γ) | PPAR activators can improve insulin (B600854) sensitivity and lipid profiles. google.com |

| Infectious Diseases | Dihydrofolate reductase (DHFR) | A classic target for sulfonamide-based antibacterial agents. |

Challenges and Opportunities in Translational Research of Benzothiophene Sulfonamides

Translating a promising compound from the laboratory to a clinically approved drug is a long and complex process fraught with challenges. researchgate.netnih.gov While benzothiophene sulfonamides hold significant therapeutic potential, their successful clinical development hinges on overcoming several key hurdles.

Challenges:

Pharmacokinetics and Bioavailability: One of the primary challenges is ensuring that the drug has a suitable pharmacokinetic profile, including good absorption, distribution, a reasonable half-life, and oral bioavailability. Poor solubility or rapid metabolism can limit the effectiveness of a compound in vivo. mdpi.com

Target Specificity and Off-Target Effects: Achieving high specificity for the intended biological target while minimizing interactions with other proteins is crucial to avoid unwanted side effects. tandfonline.com

Predictive Models: The transition from preclinical animal models to human clinical trials is a major point of failure in drug development. ed.gov Developing more predictive in vitro and in vivo models that accurately reflect human disease is essential.

Funding and Communication: Securing adequate funding for translational research and ensuring effective communication between basic scientists, clinicians, and regulatory bodies are persistent operational challenges. ed.govnih.gov

Opportunities:

Biomarker Development: Identifying and validating biomarkers can help in selecting patients who are most likely to respond to a particular benzothiophene sulfonamide therapy, enabling a more personalized medicine approach.

Advanced Drug Delivery Systems: Formulations and drug delivery technologies can be employed to improve the solubility, stability, and pharmacokinetic properties of promising lead compounds.

Collaborative Research: Increased collaboration between academic researchers and pharmaceutical companies can help bridge the "valley of death" in drug development by combining expertise in basic science and clinical translation. nih.gov

Regulatory Pathways: Regulatory agencies are increasingly open to innovative clinical trial designs, such as adaptive and basket trials, which can streamline the clinical evaluation of new targeted therapies. nih.gov

Successfully navigating these challenges will be critical to realizing the full therapeutic potential of this compound and related compounds. Future research should focus not only on discovering potent molecules but also on addressing the downstream requirements for successful clinical translation. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Isopropoxy-5-methoxy- N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide |

| Celecoxib |

| Meclofenamate sodium |

| Sulofenur |

| Doxorubicin |

| Raloxifene |

| Zileuton |

| Sertaconazole |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide |

| Ibuprofen |

| Amisulpride |

| Tacrine |

| Memantine |

| Galantamine |

| Donepezil |

| Linezolid |

| Clindamycin |

| Rifampicin |

| Acetazolamide |

| Ethoxzolamide |

| Morphine |

| Aspirin |

Q & A

Basic: What established synthetic methodologies are available for 5-methoxy-1-benzothiophene-2-sulfonamide?

Answer:

The synthesis typically involves sulfonamide coupling via reaction of 5-methoxy-1-benzothiophene-2-sulfonyl chloride with amines under basic conditions. For example:

- Step 1 : Generate the sulfonyl chloride intermediate by chlorosulfonation of 5-methoxy-1-benzothiophene.

- Step 2 : React with ammonia or substituted amines in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

Key techniques include:

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

Answer:

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzothiophene ring to enhance electrophilic interactions with biological targets .

- Sulfonamide Functionalization : Replace the -NH₂ group with bulky amines (e.g., pyridinyl) to improve binding affinity, as demonstrated in anti-cancer derivatives .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., carbonic anhydrase IX) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Methodological Triangulation : Combine in vitro assays (e.g., cytotoxicity MTT assays) with proteomic profiling to validate target engagement .

- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line passage number to minimize variability .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Sparingly soluble in water; better solubility in polar aprotic solvents (e.g., DMSO, methanol) .

- Stability : Degrades under prolonged UV exposure. Store at –20°C in amber vials with desiccants to prevent hydrolysis .

Advanced: What mechanisms underlie its reported antimicrobial or anti-cancer activity?

Answer:

- Enzyme Inhibition : Acts as a carbonic anhydrase inhibitor, disrupting pH regulation in cancer cells .

- Reactive Oxygen Species (ROS) Induction : Generates oxidative stress in Gram-positive bacteria, as shown in sulfonamide derivatives .

- Apoptosis Activation : Upregulates pro-apoptotic proteins (e.g., Bax) in cancer models .

Advanced: How to optimize regioselectivity in sulfonamide derivatization?

Answer:

- Directed Ortho-Metalation : Use lithiation (e.g., LDA) at the methoxy group’s ortho position to install substituents .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) during synthesis .

Basic: What analytical methods ensure batch-to-batch consistency in synthesis?

Answer:

- HPLC-MS : Quantify impurities (e.g., unreacted sulfonyl chloride) with a limit of detection (LOD) ≤0.1% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: How to study metabolic degradation pathways in preclinical models?

Answer:

- LC-HRMS : Identify metabolites (e.g., hydroxylated or demethylated products) in liver microsome assays .

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic fate in vivo .

Advanced: What computational tools predict interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Analyze binding stability with GROMACS (e.g., sulfonamide interactions with carbonic anhydrase) .

- QSAR Models : Train algorithms on IC₅₀ data to predict activity of novel derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.